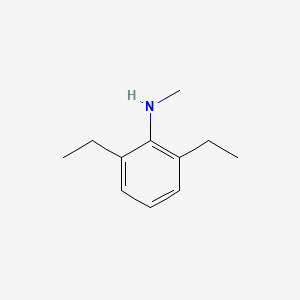

2,6-diethyl-N-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-9-7-6-8-10(5-2)11(9)12-3/h6-8,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNJPMLNHZDCFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574518 | |

| Record name | 2,6-Diethyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24544-05-6 | |

| Record name | 2,6-Diethyl-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24544-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diethyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-diethyl-N-methylaniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,6-diethyl-N-methylaniline, a sterically hindered aromatic amine with significant applications in chemical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary synthetic strategies, including direct alkylation and reductive amination, with a particular focus on the Eschweiler-Clarke reaction. The guide delves into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices. Detailed, step-by-step protocols, data summaries, and visual diagrams are provided to ensure both theoretical comprehension and practical applicability.

Introduction: The Significance of Sterically Hindered Aromatic Amines

This compound belongs to the class of sterically hindered aromatic amines, which are crucial building blocks in organic synthesis. The presence of two ethyl groups ortho to the amino group imparts unique steric and electronic properties to the molecule. These characteristics are exploited in various applications, including the synthesis of agrochemicals, pharmaceuticals, and specialized polymers. For instance, the parent compound, 2,6-diethylaniline, is a key intermediate in the production of several herbicides.[1][2] The N-methylation of this scaffold can further modulate its reactivity and physical properties, making it a valuable synthon for accessing more complex molecular architectures.

This guide will focus on the practical and theoretical aspects of synthesizing this compound, providing a robust resource for chemists in both academic and industrial settings.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several methodologies. The choice of synthetic route often depends on factors such as the availability of starting materials, desired purity, scalability, and the specific equipment at hand. The two predominant strategies are direct alkylation of 2,6-diethylaniline and reductive amination.

Direct Alkylation

Direct N-alkylation of anilines, particularly sterically hindered ones like 2,6-diethylaniline, can be achieved using alkylating agents such as methyl iodide or dimethyl sulfate.[3] However, this approach is often plagued by a lack of selectivity, leading to the formation of quaternary ammonium salts as byproducts.[3][4] The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the aniline attacks the electrophilic methyl group of the alkylating agent.

While seemingly straightforward, controlling the degree of methylation can be challenging. The primary amine is converted to a secondary amine, which is often more nucleophilic than the starting material, leading to rapid subsequent alkylation to the tertiary amine and even the quaternary ammonium salt. For a sterically hindered aniline like 2,6-diethylaniline, the reaction rates are generally slower, which can offer a degree of control but does not eliminate the risk of over-alkylation.

Reductive Amination: A More Controlled Approach

Reductive amination is a more controlled and widely favored method for the N-methylation of primary and secondary amines.[5][6] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the amine and a carbonyl compound (in this case, formaldehyde), followed by its reduction to the corresponding amine. A key advantage of this method is that it inherently avoids the formation of quaternary ammonium salts, as a tertiary amine cannot form an imine or iminium ion under these conditions.[4]

The Eschweiler-Clarke reaction is a specific and highly effective form of reductive amination for the N-methylation of primary or secondary amines using an excess of formic acid and formaldehyde.[3][4] Formic acid serves as the reducing agent (a source of hydride), while formaldehyde provides the methyl group.[7][8] The reaction is typically performed in an aqueous solution near boiling point and is known for its high efficiency and operational simplicity.[4]

The mechanism of the Eschweiler-Clarke reaction begins with the formation of an iminium ion from the reaction of 2,6-diethylaniline with formaldehyde.[7] This is followed by a hydride transfer from formic acid to the iminium ion, yielding this compound and carbon dioxide. The evolution of carbon dioxide gas makes the reaction irreversible.[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound via the Eschweiler-Clarke reaction.

Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the N-methylation of anilines.[3][4]

Materials:

-

2,6-Diethylaniline (starting material)

-

Formaldehyde (37% solution in water)

-

Formic acid (88-98%)

-

Sodium hydroxide (for neutralization)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-diethylaniline.

-

Reagent Addition: To the stirred aniline, add an excess of aqueous formaldehyde solution, followed by the slow addition of an excess of formic acid. The reaction is exothermic, so addition should be controlled.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic (pH > 10).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane. Perform multiple extractions to ensure complete recovery.

-

Washing: Combine the organic layers and wash them with brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

| Reagent | Molar Ratio (relative to aniline) | Purpose |

| 2,6-Diethylaniline | 1 | Starting material |

| Formaldehyde | >2 | Source of the methyl group |

| Formic Acid | >2 | Reducing agent (hydride source) |

Table 1: Stoichiometry for the Eschweiler-Clarke Synthesis of this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the key reaction mechanisms discussed in this guide.

Caption: Mechanism of the Eschweiler-Clarke reaction.

Caption: Experimental workflow for the synthesis.

Characterization Data

| Compound | Functional Group | ¹H NMR Chemical Shift (δ, ppm) | IR Absorption (cm⁻¹) |

| 2,6-Diethylaniline (Experimental)[10][11] | Ar-H | 6.6-7.0 (m, 3H) | ~3400-3500 (N-H stretch) |

| Ar-CH₂CH₃ | 2.5-2.7 (q, 4H) | ~2850-2970 (C-H stretch) | |

| Ar-CH₂CH₃ | 1.2-1.3 (t, 6H) | ~1600 (C=C stretch, aromatic) | |

| This compound (Predicted) | Ar-H | 6.9-7.1 (m, 3H) | ~2850-2970 (C-H stretch) |

| N-CH₃ | ~2.9 (s, 3H) | ~1600 (C=C stretch, aromatic) | |

| Ar-CH₂CH₃ | ~2.6 (q, 4H) | No N-H stretch | |

| Ar-CH₂CH₃ | ~1.2 (t, 6H) |

Table 2: Comparative Spectroscopic Data.

Conclusion

The synthesis of this compound is most reliably achieved through the Eschweiler-Clarke reaction, a method that offers high yields and avoids the formation of quaternary ammonium byproducts often encountered in direct alkylation approaches. This guide has provided a detailed examination of the synthetic strategies, reaction mechanisms, and a practical, step-by-step protocol for the synthesis of this valuable sterically hindered amine. The provided data and diagrams serve as a comprehensive resource for researchers and professionals in the field of chemical synthesis.

References

-

Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. JOCPR. [Link]

-

Eschweiler–Clarke reaction. Wikipedia. [Link]

-

Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]

-

Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). NIH. [Link]

-

2,6-Diethylaniline | C10H15N | CID 11369. PubChem. [Link]

-

Eschweiler-Clarke Reaction. YouTube. [Link]

-

Synthesis of 2,6-Diethylaniline. PrepChem.com. [Link]

- Process for producing 2,6-dialkylanilines.

-

Preparation method of 2, 6-diethylaniline. Eureka | Patsnap. [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. ResearchGate. [Link]

-

2 6 Diethylaniline. mzCloud. [Link]

-

4,4'-Methylenebis[2,6-diethylaniline]. PubChem. [Link]

-

Preparation of N-Methylene-2,6-diethylaniline. PrepChem.com. [Link]

-

Diethylaniline. Wikipedia. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

- 1. 2,6-Diethylaniline | 579-66-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2,6-Diethylaniline(579-66-8) 1H NMR spectrum [chemicalbook.com]

- 11. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-diethyl-N-methylaniline

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2,6-diethyl-N-methylaniline, a substituted aromatic amine of interest in synthetic chemistry and drug development. Direct experimental data for this specific secondary amine is not extensively documented in public literature. Therefore, this guide employs a comparative and predictive methodology, grounded in the well-characterized properties of its primary amine precursor, 2,6-diethylaniline. By examining the structural effects of N-methylation, we provide reasoned estimations of key parameters, detail robust analytical and characterization workflows, and present protocols for empirical validation. This document is intended to serve as a foundational resource for researchers, enabling informed experimental design, process optimization, and safety management.

Introduction and Strategic Scope

This compound is a sterically hindered secondary aromatic amine. Its structure is foundational to various applications, including its potential use as a building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialized polymers.[1][2][3] The steric hindrance provided by the two ortho-ethyl groups, combined with the electronic properties of the N-methyl group, can impart unique reactivity and stability to its derivatives.

A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its effective application in research and development. These properties—including solubility, basicity (pKa), and lipophilicity (LogP)—govern everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery.

This guide addresses the notable scarcity of compiled experimental data for this compound by leveraging the extensive data available for its immediate precursor, 2,6-diethylaniline (CAS 579-66-8). We will first establish a robust baseline by detailing the known properties of this parent compound. Subsequently, we will dissect the predictable physicochemical impact of introducing a methyl group to the nitrogen atom, offering expert-driven estimations for the target molecule.

Chemical Identity and Structural Comparison

The key to understanding the properties of this compound lies in comparing its structure to that of its parent compound.

Caption: The causal relationship between N-methylation and increased basicity (pKa).

Solubility: Solubility is dictated by the balance between lipophilicity ("oil-loving") and hydrophilicity ("water-loving"). By replacing a polar N-H bond with a nonpolar C-H bond in the methyl group, the overall molecule becomes more lipophilic. Furthermore, the loss of one N-H bond reduces the molecule's ability to donate hydrogen bonds to the water solvent network. Both factors contribute to a predicted decrease in aqueous solubility. Conversely, its solubility in non-polar organic solvents like ethers and hydrocarbons is expected to be excellent.

Boiling Point: Two primary factors influence the boiling point: intermolecular forces and molecular weight.

-

Intermolecular Forces: 2,6-diethylaniline can form intermolecular hydrogen bonds via its two N-H protons. This compound has only one N-H proton, leading to weaker hydrogen bonding. This would tend to decrease the boiling point.

-

Molecular Weight: The N-methylated compound has a higher molecular weight, which increases the strength of van der Waals forces. This would tend to increase the boiling point.

In similar cases (e.g., aniline vs. N-methylaniline), the effect of increased molecular weight often slightly outweighs the reduction in hydrogen bonding, leading to a modest increase in boiling point. A similar trend is predicted here.

Analytical Characterization and Quality Control

Confirming the identity and purity of synthesized this compound is critical. A multi-technique approach is recommended.

Chromatographic Methods

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is the preferred method for assessing purity. The volatility and thermal stability of the compound make it well-suited for GC analysis. For identity confirmation, GC coupled with a Mass Spectrometer (GC-MS) is indispensable.

Expected GC-MS Fragmentation: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the mass of the molecule (~163.27). Key fragmentation patterns would likely involve the loss of an ethyl radical (-29 Da) or a methyl radical (-15 Da), which are characteristic of alkylated benzenes and amines.

Spectroscopic Methods

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation. The spectrum of this compound should feature:

-

Aromatic protons (multiplet, ~6.9-7.1 ppm).

-

Ethyl group methylene protons (-CH₂-, quartet).

-

Ethyl group methyl protons (-CH₃, triplet).

-

A broad singlet for the N-H proton.

-

A distinct singlet for the N-methyl protons (-N-CH₃, ~2.8-3.0 ppm). The appearance of this peak and the change in integration of the N-H region are definitive proof of successful methylation.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments. A peak corresponding to the N-methyl carbon (~30-40 ppm) would be expected, in addition to the aromatic and ethyl carbon signals.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about functional groups. Key absorptions would include:

-

A moderate, sharp N-H stretch (~3400 cm⁻¹), differing from the two-pronged N-H stretch of a primary amine.

-

C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹).

-

Aromatic C=C stretches (~1500-1600 cm⁻¹).

-

Experimental Protocols

The following protocols describe standard methodologies for determining key physicochemical properties. These are presented as self-validating systems, emphasizing the causality behind experimental choices.

Protocol: Determination of Purity by Gas Chromatography (GC-FID)

Principle: This protocol separates volatile compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert gas). The Flame Ionization Detector (FID) generates a signal proportional to the amount of organic analyte, allowing for quantification of purity as a percentage of the total peak area.

Caption: Standard workflow for purity determination via Gas Chromatography.

Methodology:

-

Standard/Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 2 mL GC vial. Add 1 mL of a high-purity solvent (e.g., methanol or dichloromethane) and cap tightly. [4]2. Instrument Configuration:

-

Column: Use a non-polar capillary column (e.g., DB-5, 30m x 0.25mm x 0.25µm) to separate components based primarily on boiling point.

-

Temperatures: Set the injector to 250°C and the detector to 280°C to ensure rapid volatilization and prevent signal loss.

-

Oven Program: Start at 60°C and ramp up to 280°C. This ensures that low-boiling impurities are resolved at the beginning and the main, higher-boiling analyte elutes in a reasonable time.

-

-

Injection and Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will show peaks corresponding to each compound.

-

Data Interpretation (Self-Validation): Purity is calculated based on the area-percent method. The presence of a single, sharp peak indicates high purity. Small, extraneous peaks represent impurities. The retention time of the main peak should be consistent across multiple runs, validating the method's reproducibility.

Protocol: Determination of Boiling Point (Microscale)

Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This microscale method identifies this temperature by observing the point at which vapor pressure within a capillary tube balances the external pressure.

Methodology:

-

Apparatus Setup: Attach a small test tube (Thiele tube or similar) containing 0.5 mL of the sample to a thermometer with a rubber band. The bulb of the thermometer should be level with the sample.

-

Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the sample with the open end down.

-

Heating: Gently heat the apparatus in an oil bath. As the temperature rises, air will bubble out of the capillary tube.

-

Observation: Continue heating until a steady stream of bubbles emerges from the capillary. This indicates the sample's vapor pressure is overcoming the external pressure.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. At this moment, the internal vapor pressure is exactly equal to the external atmospheric pressure.

-

Validation: Repeat the measurement two more times. The values should be within 1-2°C of each other for a pure substance.

Safety, Handling, and Reactivity

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be reliably inferred from its structural class (substituted anilines) and the data for 2,6-diethylaniline. [5]

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. [5]Like other anilines, it may cause methemoglobinemia, which impairs the blood's ability to carry oxygen. It is likely to cause skin and serious eye irritation. [5]* Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, chemical safety goggles, and a lab coat. [6] * Avoid all contact with skin, eyes, and clothing. Do not breathe vapors. [5]* Stability and Reactivity:

-

Incompatibilities: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides. * Conditions to Avoid: The compound is likely sensitive to air and light, potentially darkening over time. Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). [7][8] * Hazardous Decomposition: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

-

References

- CAMEO Chemicals. (n.d.). 2,6-DIETHYLANILINE.

- Aarti Industries. (2025, June 4). GPS Safety Summary - 2,6-diethyl-4-methylaniline.

- T3DB. (n.d.). Material Safety Data Sheet 2,6-Diethylaniline MSDS# 96756 Section 1.

- ChemicalBook. (n.d.). 2,6-Diethylaniline.

- PubChem. (n.d.). 2,6-Diethylaniline | C10H15N | CID 11369.

- ECHEMI. (n.d.). 579-66-8, 2,6-Diethylaniline Formula.

- Ningbo Inno Pharmchem Co., Ltd. (2023, April 29). Discover the Benefits of 2,6-Diethyl-4-Methylaniline in Your Products.

- Sigma-Aldrich. (2024, March 8). SAFETY DATA SHEET.

- ChemicalBook. (2025, July 19). 2,6-Diethyl-4-methylaniline - Safety Data Sheet.

- ECHEMI. (n.d.). 2,6-Diethylaniline SDS, 579-66-8 Safety Data Sheets.

- ChemicalBook. (n.d.). 2,6-Diethylanilin | 579-66-8.

- ChemWhat. (n.d.). 2,6-Diethylaniline CAS#: 579-66-8.

- Sigma-Aldrich. (n.d.). 2,6-Diethylaniline 98 579-66-8.

- ResearchGate. (2025, August 5). (PDF) Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.

- National Institutes of Health. (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4.

- ChemicalBook. (n.d.). 2,6-Dimethylaniline(87-62-7) 1H NMR spectrum.

- ChemicalBook. (2025, February 18). 2,6-Diethylaniline | 579-66-8.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,6-Diethylaniline | 579-66-8.

- ChemicalBook. (n.d.). 2,6-Diethyl-4-methylaniline | 24544-08-9.

- Benchchem. (n.d.). Catalytic Hydrogenation Routes for this compound Synthesis.

- mzCloud. (2015, October 12). 2 6 Diethylaniline.

- Nordmann. (n.d.). 2,6-Diethylaniline (579-66-8).

- VSNCHEM. (n.d.). vz34444 2,6-diethyl-4-methylaniline.

- Benchchem. (n.d.). Spectroscopic Analysis of 2,6-Diethyl-N-(2-propoxyethyl)aniline: A Comparative Guide.

- PrepChem.com. (n.d.). Synthesis of 2,6-Diethylaniline.

- ChemicalBook. (n.d.). 2,6-Diethylaniline(579-66-8) 1H NMR spectrum.

- Stenutz. (n.d.). N,N-diethyl-2-methylaniline.

- SpectraBase. (n.d.). 2,6-Diethylaniline - Optional[13C NMR] - Chemical Shifts.

- MuseChem. (n.d.). Understanding 2,6-Diethylaniline: A Key Intermediate for Dyes and Pharmaceuticals.

- SpectraBase. (n.d.). 2,6-Diethylaniline - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (2025, August 7). (PDF) Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4.

- Sigma-Aldrich. (n.d.). N-Methylaniline ≥99 Monomethylaniline.

- SincereChemical. (n.d.). N-methylaniline.

- OSHA. (n.d.). N,N-Dimethylaniline Method no.: PV2064.

- JOCPR. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.

- PubChem. (n.d.). 2-Ethyl-6-methylaniline | C9H13N | CID 32485.

- Echemi. (2024, February 5). Exploring the Properties and Applications of Aniline and N-Methylaniline.

- Echemi. (2024, February 5). Transformation of Aniline to N-Methylaniline: A Comprehensive Study.

- Benchchem. (n.d.). 2,6-Diethylaniline | 579-66-8.

- PubChem. (n.d.). 2,6-Dimethylaniline | C8H11N | CID 6896.

- Cheméo. (n.d.). Chemical Properties of N,N-Diethylaniline (CAS 91-66-7).

Sources

- 1. 2,6-Diethylaniline (579-66-8) at Nordmann - nordmann.global [nordmann.global]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. 2,6-Diethylaniline | 579-66-8 [chemicalbook.com]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to 2,6-diethyl-N-methylaniline: Synthesis, Characterization, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-diethyl-N-methylaniline, a derivative of the well-characterized industrial chemical, 2,6-diethylaniline. While this compound is not a commonly cataloged compound and does not have a dedicated CAS number, this document extrapolates its likely physicochemical properties, outlines robust synthetic protocols, and discusses potential applications based on the known reactivity of its parent compound and similar N-methylated anilines. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related novel molecules for applications in drug discovery, materials science, and chemical synthesis.

Introduction: The Chemical Landscape of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, dyes, and polymers. The strategic placement of alkyl groups on the aromatic ring and the nitrogen atom allows for fine-tuning of the molecule's steric and electronic properties, which in turn dictates its reactivity and potential applications. 2,6-diethylaniline (CAS 579-66-8) is a key industrial intermediate, primarily utilized in the synthesis of herbicides and as a precursor for more complex molecules.[1][2][3][4] The N-methylation of this compound to yield this compound presents an intriguing yet underexplored modification that could unlock novel chemical space for various applications. This guide will delve into the theoretical and practical aspects of this unique compound.

Physicochemical Properties: An Extrapolated Profile

Given the absence of empirical data for this compound, its physicochemical properties can be predicted with a reasonable degree of accuracy by considering the properties of its parent compound, 2,6-diethylaniline, and the effect of N-methylation.

| Property | 2,6-diethylaniline (CAS: 579-66-8) | Predicted: this compound | Rationale for Prediction |

| Molecular Formula | C₁₀H₁₅N[1] | C₁₁H₁₇N | Addition of a methyl group (-CH₃) |

| Molecular Weight | 149.24 g/mol [1] | 163.26 g/mol | Addition of a methyl group |

| Appearance | Colorless to yellow or reddish-brown liquid[1][5] | Clear, possibly yellowish liquid | Similar to the parent compound |

| Boiling Point | 243 °C[5] | Expected to be slightly higher | Increased molecular weight and van der Waals forces |

| Melting Point | 3-4 °C[5] | Expected to be in a similar range | N-methylation is unlikely to significantly alter the crystal packing of the free base |

| Density | 0.906 g/mL at 25 °C[5] | Similar, likely slightly lower | The addition of a methyl group may slightly decrease packing efficiency |

| Solubility | Insoluble in water; soluble in organic solvents[3] | Insoluble in water; soluble in organic solvents | The hydrophobic character is maintained |

| pKa | ~4.30[6] | Expected to be slightly higher | The electron-donating methyl group increases the basicity of the nitrogen |

Synthesis of this compound: A Proposed Methodology

The synthesis of this compound can be readily achieved through the N-methylation of 2,6-diethylaniline. Several established methods for the N-methylation of anilines can be adapted for this purpose. Reductive amination is a highly effective and selective method.

Reductive Amination Protocol

This protocol outlines a robust method for the synthesis of this compound from 2,6-diethylaniline and formaldehyde, using a palladium on carbon (Pd/C) catalyst and ammonium formate as a hydrogen donor.[7]

Materials:

-

2,6-diethylaniline (5 mmol)

-

Formaldehyde (37% in water, 5 mmol)

-

Palladium on Carbon (10% Pd/C, 0.5 mmol)

-

Ammonium formate (50 mmol)

-

2-Propanol (90 mL)

-

Water (10 mL)

-

Dichloromethane

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 2-propanol (90 mL) and Pd/C (0.5 mmol).

-

In a separate beaker, dissolve ammonium formate (50 mmol) in water (10 mL).

-

Add the ammonium formate solution to the flask containing Pd/C and stir the mixture for 5 minutes to activate the catalyst.

-

To this mixture, add 2,6-diethylaniline (5 mmol) and formaldehyde (5 mmol).

-

Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure at 45-50°C.

-

Dilute the resulting residue with dichloromethane and wash with a brine solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by distillation under reduced pressure.

Sources

- 1. 2,6-Diethylaniline | 579-66-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 2,6-DIETHYLANILINE | CAS 579-66-8 [matrix-fine-chemicals.com]

- 3. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemwhat.com [chemwhat.com]

- 6. echemi.com [echemi.com]

- 7. jocpr.com [jocpr.com]

A Technical Guide to the Spectral Analysis of 2,6-diethyl-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectral data for 2,6-diethyl-N-methylaniline, a substituted aromatic amine of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide employs a comparative and predictive approach. By examining the spectral data of the parent compound, 2,6-diethylaniline, and analogous N-methylated aromatic amines, we can confidently predict and interpret the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. This document offers a robust framework for the characterization and quality control of this compound and similarly structured molecules.

Introduction: The Significance of Spectroscopic Characterization

In the fields of medicinal chemistry and materials science, the unambiguous structural elucidation of novel molecules is paramount. Spectroscopic techniques provide the foundational data for confirming molecular structure, assessing purity, and understanding chemical properties. This compound, with its sterically hindered amino group and substituted aromatic ring, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its application as a building block in the synthesis of more complex chemical entities. This guide will delve into the core spectroscopic methods used to characterize this compound, explaining the theoretical underpinnings and practical considerations for data acquisition and interpretation.

Predicted and Comparative Spectroscopic Data

The following sections detail the predicted spectral data for this compound. These predictions are grounded in the experimental data of the closely related compound, 2,6-diethylaniline, and trends observed in the N-methylation of other ortho-substituted anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the protons of the two ethyl groups. The introduction of the N-methyl group will cause a downfield shift of the N-methyl protons compared to the N-H protons of the parent aniline and will also influence the chemical shifts of the adjacent aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Aromatic (meta-H) | ~6.9 - 7.1 | d | 2H | The two equivalent meta protons will appear as a doublet. |

| Aromatic (para-H) | ~6.6 - 6.8 | t | 1H | The single para proton will appear as a triplet due to coupling with the two meta protons. |

| N-CH₃ | ~2.9 - 3.1 | s | 3H | The N-methyl protons will be a singlet, shifted downfield due to the electronegativity of the nitrogen atom. This is consistent with data from other N-methylated anilines[1]. |

| -CH₂- (ethyl) | ~2.5 - 2.7 | q | 4H | The methylene protons of the ethyl groups will be a quartet due to coupling with the adjacent methyl protons. |

| -CH₃ (ethyl) | ~1.1 - 1.3 | t | 6H | The methyl protons of the ethyl groups will be a triplet due to coupling with the adjacent methylene protons. |

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for ¹H NMR as it dissolves a wide range of organic compounds and its deuterium signal does not interfere with the proton signals of the analyte. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the aromatic proton signals.

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The N-methylation is expected to have a noticeable effect on the chemical shifts of the aromatic carbons, particularly the ipso-carbon attached to the nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Aromatic (C-N) | ~148 - 150 | The ipso-carbon attached to the nitrogen will be significantly deshielded. |

| Aromatic (C-CH₂CH₃) | ~130 - 132 | The ortho-carbons bearing the ethyl groups. |

| Aromatic (meta-C) | ~128 - 130 | The meta-carbons in the aromatic ring. |

| Aromatic (para-C) | ~118 - 120 | The para-carbon in the aromatic ring. |

| N-CH₃ | ~30 - 32 | The N-methyl carbon signal, consistent with other N-methylated anilines[1]. |

| -CH₂- (ethyl) | ~24 - 26 | The methylene carbons of the ethyl groups. |

| -CH₃ (ethyl) | ~13 - 15 | The methyl carbons of the ethyl groups. |

Expert Insight: Proton-decoupled ¹³C NMR is the standard experiment as it simplifies the spectrum to a single peak for each unique carbon atom, making interpretation more straightforward.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The most significant change upon N-methylation of 2,6-diethylaniline will be the disappearance of the N-H stretching bands and the appearance of C-N stretching bands associated with the tertiary amine.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong | From the methyl and methylene groups of the ethyl and N-methyl substituents. |

| Aromatic C=C Stretch | 1580 - 1620 | Medium-Strong | Skeletal vibrations of the benzene ring. |

| C-N Stretch (tertiary amine) | 1310 - 1360 | Medium | This band is a key indicator of the N-methyl group. |

| Aromatic C-H Bend (out-of-plane) | 750 - 850 | Strong | The substitution pattern on the benzene ring will influence the exact position of this band. |

Self-Validating Protocol: To confirm the N-methylation, a comparative IR analysis with the starting material, 2,6-diethylaniline, is essential. The disappearance of the characteristic N-H stretches (typically two bands for a primary amine around 3300-3500 cm⁻¹) in the product's spectrum would provide strong evidence of successful methylation.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns. For this compound (C₁₁H₁₇N), the expected molecular weight is 163.26 g/mol .

Table 4: Predicted Key Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Fragmentation Pathway |

| [M]⁺ | 163 | Molecular ion |

| [M-15]⁺ | 148 | Loss of a methyl group (-CH₃) from an ethyl substituent (benzylic cleavage). |

| [M-29]⁺ | 134 | Loss of an ethyl group (-CH₂CH₃). |

Authoritative Grounding: The fragmentation of substituted anilines is well-documented. The most common fragmentation pathway involves the cleavage of the benzylic C-C bond, leading to the loss of an alkyl radical. This is a stable, resonance-stabilized cation.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment on a 400 MHz or higher NMR spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent, into the mass spectrometer. This can be done via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized, commonly using electron impact (EI), which creates a molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The comprehensive spectral analysis of this compound, while approached predictively in this guide, is firmly rooted in the established principles of spectroscopy and comparative data from closely related analogs. The provided tables of predicted chemical shifts and absorption bands, along with the detailed experimental workflows, offer a robust starting point for researchers and scientists in the positive identification and characterization of this compound. Adherence to the outlined protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation and facilitating its use in further research and development.

References

-

Huang, S., Hong, X., Cui, H. Z., Zhou, Q., Lin, Y. J., & Hou, X. F. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Supporting Information, The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 2,6-Diethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). N,N-Diethylaniline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Whitepaper: A Deep Dive into the Molecular Architecture and Synthetic Utility of 2,6-diethyl-N-methylaniline

An in-depth technical guide on the molecular structure, properties, and applications of 2,6-diethyl-N-methylaniline, tailored for researchers, scientists, and drug development professionals.

Abstract: this compound is a substituted aromatic amine of significant interest in organic synthesis, most notably as a key intermediate in the production of pharmaceuticals. Its unique structural configuration, characterized by steric hindrance around the nitrogen atom, imparts specific reactivity and properties that are crucial for its applications. This guide provides a comprehensive analysis of its molecular structure, detailed spectroscopic characterization, common synthetic pathways, and a focused look at its role in the synthesis of the widely used local anesthetic, lidocaine.

Core Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a central aniline core, which is a benzene ring substituted with an amino group. The structure is further elaborated with two ethyl groups at positions 2 and 6 of the benzene ring, and a methyl group on the nitrogen atom of the amino group.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₇N

-

Molecular Weight: 163.26 g/mol

-

CAS Number: 24544-08-9

-

Appearance: Typically a liquid under standard conditions.

The defining feature of this molecule is the steric shielding of the N-methylamino group by the two flanking ethyl substituents. This steric hindrance significantly influences the molecule's reactivity, basicity, and nucleophilicity compared to less substituted anilines. The ethyl groups restrict the rotation of the C-N bond and limit the accessibility of the nitrogen lone pair, which is a critical factor in its synthetic applications.

Table 1: Key Physicochemical Data

| Property | Value | Source |

| Boiling Point | 91-93 °C at 7 mmHg | Sigma-Aldrich |

| Density | 0.932 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.527 | Sigma-Aldrich |

Spectroscopic Characterization: An Empirical Analysis

The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups. A prominent feature is the N-H stretching vibration, which is expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations from the aromatic ring and the aliphatic ethyl and methyl groups typically appear around 2850-3100 cm⁻¹. Aromatic C=C stretching absorptions can be observed in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen framework.

-

¹H NMR Spectrum: The proton NMR spectrum is characterized by distinct signals for the aromatic, ethyl, and methyl protons. The steric hindrance may cause some broadening of the signals. Key expected signals include a triplet and a quartet for the ethyl groups, a singlet for the N-methyl group, a broad singlet for the N-H proton, and signals in the aromatic region for the ring protons.

-

¹³C NMR Spectrum: The carbon NMR spectrum confirms the presence of 11 distinct carbon environments, consistent with the molecular formula C₁₁H₁₇N. Signals can be assigned to the methyl carbon, the two methylene and two methyl carbons of the ethyl groups, and the six carbons of the aromatic ring.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum shows a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of 163.26. The fragmentation pattern can provide further structural information.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, often starting from 2,6-diethylaniline. A common laboratory and industrial approach involves the reductive amination of 2,6-diethylaniline with formaldehyde.

Workflow: Synthesis via Reductive Amination

This workflow outlines the conceptual steps for the N-methylation of 2,6-diethylaniline.

Caption: Synthesis of this compound from 2,6-diethylaniline.

Causality in Synthesis: The choice of a two-step, one-pot reductive amination is deliberate.

-

Imine Formation: 2,6-diethylaniline reacts with formaldehyde to form a Schiff base (imine). The steric hindrance from the ethyl groups slows this reaction compared to unhindered anilines, often requiring mild heating.

-

Reduction: A reducing agent, such as sodium borohydride, is then used to reduce the imine intermediate to the final N-methylated product. The choice of reducing agent is critical; it must be selective for the imine and not reduce the aromatic ring.

Application in Drug Development: The Synthesis of Lidocaine

The primary industrial application of this compound is as a direct precursor to the local anesthetic, lidocaine. Its structure is integral to the final drug's efficacy and safety profile.

Protocol: Synthesis of Lidocaine

The synthesis of lidocaine from this compound is a classic example of N-acylation.

Step 1: Reactants and Solvent

-

In a suitable reaction vessel, dissolve 1 mole of this compound in a non-protic solvent such as toluene or glacial acetic acid.

Step 2: Acylation

-

Cool the mixture in an ice bath.

-

Slowly add 1.1 moles of chloroacetyl chloride, keeping the temperature below 10 °C. The steric hindrance necessitates careful control of the addition to manage the exothermic reaction.

-

A base, such as sodium acetate, may be added to neutralize the HCl byproduct generated during the reaction.

Step 3: Formation of Intermediate

-

After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion, forming the intermediate, N-(2,6-diethylphenyl)-2-chloro-N-methylacetamide.

Step 4: Nucleophilic Substitution

-

The intermediate is then reacted with an excess of diethylamine, typically under reflux conditions. The diethylamine acts as a nucleophile, displacing the chloride ion from the chloroacetyl group.

Step 5: Work-up and Purification

-

The reaction mixture is cooled, and the lidocaine product is extracted, typically after neutralization, using an organic solvent.

-

The final product is purified through recrystallization or distillation.

Visualization of the Lidocaine Synthesis Pathway

A Technical Guide to the Synthetic Utility of 2,6-Diethyl-N-methylaniline

Abstract: This technical guide provides an in-depth exploration of 2,6-diethyl-N-methylaniline, a sterically hindered tertiary aromatic amine, for an audience of researchers, scientists, and drug development professionals. While its direct applications are not as widely documented as its primary amine precursor, 2,6-diethylaniline (DEA), this guide elucidates its synthetic value by first detailing its preparation and then exploring its core applications in organic synthesis. We will examine its role as a non-nucleophilic base and as a key building block in the synthesis of complex molecules, particularly potential agrochemical and pharmaceutical intermediates. The narrative emphasizes the causal relationships behind experimental choices and provides validated protocols, grounded in authoritative references, to ensure scientific integrity and practical utility.

Section 1: Introduction to Sterically Hindered Tertiary Anilines

The Critical Role of Steric Hindrance in Aniline Chemistry

In organic synthesis, the reactivity of an aniline's amino group is a delicate balance of its nucleophilicity and basicity. The introduction of bulky alkyl groups at the ortho positions, as seen in the this compound scaffold, creates a profound steric shield around the nitrogen atom. This steric hindrance is not a limitation but a powerful tool for controlling reactivity.[1]

The two ethyl groups twist the N-methyl group out of the plane of the aromatic ring, which significantly reduces the orbital overlap between the nitrogen lone pair and the pi-system of the ring. This has two major consequences:

-

Modulated Basicity: While still basic, the steric crowding can hinder the nitrogen's ability to accept a proton from very bulky acids.

-

Suppressed Nucleophilicity: The primary impact is a dramatic decrease in the nitrogen's ability to act as a nucleophile and attack electrophilic centers. This allows the molecule to function as a "non-nucleophilic base," capable of removing protons (acting as a Brønsted-Lowry base) without participating in unwanted side reactions like substitution or addition.[1][2]

This unique characteristic is invaluable in complex syntheses where a base is required to facilitate a reaction (e.g., an elimination or deprotonation) without competing with the desired nucleophilic attack.

Physicochemical Properties

Understanding the physical properties of this compound is essential for its effective use in the laboratory. The data below is compiled for the parent compound, 2,6-diethylaniline, which serves as a close proxy.

| Property | Value | Source |

| Molecular Formula | C11H17N | (Calculated) |

| Molecular Weight | 163.26 g/mol | (Calculated) |

| Appearance | Yellow to reddish-brown liquid | [3] |

| Boiling Point | ~235.5 °C (for 2,6-diethylaniline) | [4] |

| Density | ~0.96 kg/L (for 2,6-diethylaniline) | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and toluene. | [5] |

Section 2: Synthesis of this compound

As a specialized derivative, this compound is most practically prepared in the lab via the N-alkylation of its readily available precursor, 2,6-diethylaniline.

Reductive Amination: A Preferred Synthetic Route

Reductive amination is a highly efficient and selective method for forming C-N bonds. For N-methylation, this process involves the reaction of 2,6-diethylaniline with a formaldehyde source to form an intermediate iminium ion, which is then reduced in situ to the desired N-methyl product. This one-pot procedure avoids the isolation of unstable intermediates and typically offers high yields.

A particularly effective modern protocol utilizes palladium on carbon (Pd/C) as the catalyst with ammonium formate as a safe and convenient in situ hydrogen donor, avoiding the need for high-pressure hydrogenation equipment.[6][7]

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the N-methylation of 2,6-diethylaniline using a palladium-catalyzed transfer hydrogenation approach.

Materials:

-

2,6-Diethylaniline (1.0 eq)

-

Formaldehyde (37% in H₂O, 1.1 eq)

-

Ammonium Formate (HCOONH₄, 10 eq)

-

10% Palladium on Carbon (Pd/C, 0.1 eq)

-

2-Propanol (IPA)

-

Water (Deionized)

-

Dichloromethane (DCM)

-

Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Catalyst Activation: In a round-bottom flask, suspend 10% Pd/C (0.1 eq) in a 9:1 mixture of IPA and water. Add ammonium formate (10 eq) and stir the mixture for 10-15 minutes at room temperature. This step activates the catalyst by generating hydrogen in situ.

-

Addition of Reactants: To the activated catalyst slurry, add 2,6-diethylaniline (1.0 eq). Then, add formaldehyde solution (1.1 eq) dropwise while maintaining the temperature below 30°C.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[6]

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of IPA or DCM.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

-

Extraction: Dilute the residue with DCM and wash with a brine solution to remove any remaining salts. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting N-ethyl-2,6-diethylaniline can be purified by silica gel column chromatography if necessary.

Section 3: Applications in Organic Synthesis

The unique steric and electronic properties of this compound make it a valuable reagent and building block in several areas of organic synthesis.

Precursor to Chloroacetanilide Agrochemicals

The most significant industrial application of 2,6-dialkylanilines is in the production of chloroacetanilide herbicides like metolachlor, alachlor, and butachlor.[3][5][8] These compounds are synthesized by the N-acylation of the aniline with chloroacetyl chloride.

Following this established synthetic logic, this compound is an ideal precursor for creating novel N-methyl analogues of these herbicides. The N-acylation reaction proceeds readily, as the electrophilic chloroacetyl chloride can access the nitrogen lone pair despite the steric hindrance that would prevent many other reactions.

Caption: Synthesis of a Chloroacetanilide Herbicide Analogue.

Experimental Protocol: N-Acylation with Chloroacetyl Chloride

Materials:

-

This compound (1.0 eq)

-

Chloroacetyl Chloride (1.05 eq)

-

Anhydrous Sodium Carbonate (Na₂CO₃, 1.5 eq) or Triethylamine (1.2 eq)

-

Anhydrous Toluene

Procedure:

-

Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq) and the acid scavenger (e.g., Na₂CO₃, 1.5 eq) in anhydrous toluene.

-

Addition: Cool the mixture to 0-5°C using an ice bath. Add chloroacetyl chloride (1.05 eq), diluted in a small amount of anhydrous toluene, dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aniline.

-

Work-up: Filter the reaction mixture to remove the carbonate salt (or the triethylamine hydrochloride salt). Wash the solid with toluene.

-

Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude product, an N-(chloroacetyl) derivative, can be purified by recrystallization or column chromatography to yield the final product.

Application in Ligand Synthesis for Catalysis

Derivatives of sterically hindered anilines, such as 2,6-diethylaniline, are crucial precursors for a class of highly effective ligands in homogeneous catalysis known as N-Heterocyclic Carbenes (NHCs).[9] The bulky N-aryl substituents are directly responsible for the stability and catalytic activity of the resulting metal-NHC complexes.

While this compound, as a tertiary amine, cannot directly participate in the standard condensation reaction with glyoxal to form the imidazolium salt precursor, its underlying structure is of great interest. The steric environment it provides is a model for designing new ligand scaffolds. Research in this area could involve:

-

Synthesis of Analogous Ligands: Developing synthetic routes to novel ligand types that can incorporate the 2,6-diethyl-N-methylphenyl moiety.

-

Modifying Electronic Properties: The N-methyl group, compared to the N-H in the parent aniline, alters the electronic properties of the aromatic ring, which can be used to fine-tune the donor characteristics of a resulting ligand.

Use as a Non-Nucleophilic Base

The steric hindrance that defines this compound makes it a candidate for use as a non-nucleophilic organic base. In reactions where a strong, non-interfering base is needed to deprotonate a substrate or neutralize generated acid, it can be a valuable alternative to more common bases like triethylamine or diisopropylethylamine (DIPEA), especially in high-temperature applications where its high boiling point is an advantage.

Section 4: Conclusion and Future Outlook

This compound represents a synthetically valuable, yet underexplored, chemical entity. Its true utility is realized when viewed as a strategic derivative of the industrially pivotal 2,6-diethylaniline. This guide has established its straightforward synthesis via reductive amination and outlined its primary applications based on its inherent sterically hindered structure.

Key Takeaways:

-

It is efficiently synthesized from 2,6-diethylaniline.

-

It serves as a key intermediate for producing N-methyl analogues of proven chloroacetanilide agrochemicals.

-

Its structure embodies the desirable steric properties sought in modern ligand design for catalysis.

-

It can function as a high-boiling, non-nucleophilic base in sensitive organic transformations.

Future research should focus on exploring the full potential of this building block in creating novel pharmaceuticals, developing new catalyst systems, and its incorporation into advanced polymers and materials where its unique steric and electronic signature can be leveraged for enhanced performance and stability.

References

- Vertex AI Search. (n.d.).

-

PubChem. (n.d.). 2,6-Diethylaniline. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

IndustryARC. (2023). 2,6-Diethylaniline Market Report. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Metolachlor. Retrieved January 17, 2026, from [Link]

-

Autech. (n.d.). Exploring 2-Ethyl-6-Methylaniline: A Key Pesticide Intermediate. Retrieved January 17, 2026, from [Link]

- Vertex AI Search. (n.d.). Discover the Benefits of 2,6-Diethyl-4-Methylaniline in Your Products. Retrieved January 17, 2026.

- Google Patents. (n.d.). Process for producing 2,6-dialkylanilines (US Patent 4,219,503A).

- S. S. Kotha, et al. (2013). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Organic & Biomolecular Chemistry.

-

Repositori URV. (n.d.). Synthesis of N-Aryl Carbamates under Ambient Conditions. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of metolachlor (CN Patent 105461580A).

- Google Patents. (n.d.). Synthesis method of (S)-metolachlor (CN Patent 104478756A).

-

JOCPR. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. Retrieved January 17, 2026, from [Link]

-

JOCPR. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Diethylaniline. Retrieved January 17, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Diethylaniline - Wikipedia [en.wikipedia.org]

- 3. industryarc.com [industryarc.com]

- 4. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. innospk.com [innospk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Guide to 2,6-diethyl-N-methylaniline: A Core Intermediate in Modern Chemical Synthesis

Abstract: This technical guide provides an in-depth exploration of 2,6-diethyl-N-methylaniline (DENMA), a sterically hindered secondary aromatic amine of significant industrial value. We delve into the compound's synthetic pathway, beginning with its precursor, 2,6-diethylaniline (DEA), and detailing a robust, lab-scale protocol for its N-methylation via reductive amination. The primary utility of DENMA as a chemical intermediate is elucidated, with a focus on its role in the synthesis of chloroacetamide-class agrochemicals. This document is intended for researchers, chemists, and process development professionals, offering field-proven insights, detailed experimental methodologies, and an understanding of the causality behind synthetic choices.

Introduction: The Strategic Importance of Hindered Anilines

Substituted anilines are foundational building blocks in the chemical industry, forming the backbone of countless dyes, pharmaceuticals, and agrochemicals.[1] Among these, ortho-alkylated anilines, such as 2,6-diethylaniline (DEA), are of particular importance. The ethyl groups at the 2 and 6 positions impart significant steric hindrance around the amino group. This structural feature is not a limitation but a strategic advantage, influencing the molecule's reactivity and the stability of its downstream products.

Further N-alkylation of these hindered anilines, such as the methylation of DEA to form this compound (DENMA), creates a versatile tertiary amine intermediate. This intermediate is primed for subsequent functionalization, most notably in the production of chloroacetamide herbicides, where the specific substitution pattern on the aniline ring is crucial for biological activity.[2][3] This guide will illuminate the synthesis and application of DENMA, providing a clear path from fundamental precursors to high-value chemical products.

Core Compound Data: Properties and Safety

A thorough understanding of a chemical's properties is paramount for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties

| Property | 2,6-Diethylaniline (DEA) | This compound (DENMA) | Reference(s) |

| CAS Number | 579-66-8 | 24544-05-6 | [2][4] |

| Molecular Formula | C₁₀H₁₅N | C₁₁H₁₇N | [2][4] |

| Molecular Weight | 149.23 g/mol | 163.26 g/mol | [2][4] |

| Appearance | Clear yellow to reddish-brown liquid | Colorless liquid | [2][4] |

| Boiling Point | ~243 °C | ~229-231 °C | [2][4] |

| Melting Point | 3-4 °C | -35 °C | [2][4] |

| Density | ~0.906 g/mL at 25 °C | ~0.935 g/mL | [2][4] |

Table 2: Hazard Identification and Safety Precautions for this compound (DENMA)

| Hazard Class | Precautionary Statement | Reference(s) |

| Irritant | Causes skin and serious eye irritation. May cause respiratory irritation. | [4] |

| Handling | Wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing vapors. | [4] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| First Aid (Skin) | Wash with plenty of soap and water. | [4] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [4] |

The Synthetic Pathway to DENMA

The synthesis of this compound is a two-stage process, beginning with the formation of its precursor, 2,6-diethylaniline.

Stage 1: Synthesis of the Precursor, 2,6-Diethylaniline (DEA)

Industrially, DEA is produced via the direct ortho-alkylation of aniline. This process involves reacting aniline with ethylene at high temperatures (200-300°C) and pressures, utilizing a catalyst such as aluminum anilide.[2][3] The catalyst is typically formed in-situ from aniline and an aluminum source. This method provides high yields of the desired 2,6-disubstituted product, though purification by fractional distillation is necessary to remove unreacted aniline and other byproducts like o-ethylaniline and 2,4,6-triethylaniline.[5]

Stage 2: N-Methylation of DEA to DENMA via Reductive Amination

With the DEA precursor in hand, the next step is the selective addition of a methyl group to the nitrogen atom. Reductive amination is a highly efficient and selective method for this transformation.[6] This one-pot reaction avoids the use of harsh alkylating agents like methyl halides. Instead, it proceeds by forming a Schiff base (or iminium ion) intermediate from the amine and an aldehyde (formaldehyde for methylation), which is then immediately reduced to the corresponding alkylated amine.

The use of a heterogeneous palladium on carbon (Pd/C) catalyst is advantageous for its ease of removal via filtration post-reaction, simplifying purification. Ammonium formate serves as a convenient and safer in-situ source of hydrogen for the reduction compared to using hydrogen gas directly.[6]

Application as a Core Agrochemical Intermediate

This compound is a valuable intermediate primarily because its nucleophilic nitrogen is perfectly positioned for the final step in the synthesis of many chloroacetamide herbicides.

The Chloroacetylation Reaction

The most common subsequent transformation for DENMA is N-acylation with chloroacetyl chloride.[7][8] In this reaction, the lone pair of electrons on the nitrogen atom of DENMA attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is typically performed in the presence of a base (like potassium carbonate or triethylamine) to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

This step attaches the critical chloroacetyl group, which is a key component of the final herbicide's active structure. The resulting molecule, 2-chloro-N-(2,6-diethylphenyl)-N-methylacetamide , is itself an active ingredient or a direct precursor to one, structurally analogous to herbicides like Metolachlor.[9][10]

Experimental Protocols

The following protocols are provided for laboratory-scale synthesis and are based on established methodologies.[6] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound (DENMA)

Materials:

-

2,6-Diethylaniline (DEA)

-

Formaldehyde (37% solution in water)

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate

-

2-Propanol

-

Water (deionized)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite

-

Silica gel for column chromatography

-

Ethyl Acetate/Hexane solvent system

Procedure:

-

Catalyst Activation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-propanol (90 mL) and 10% Pd/C (0.1 eq.). In a separate beaker, dissolve ammonium formate (10 eq.) in water (10 mL) and transfer this solution to the flask. Stir the mixture for 10 minutes at room temperature to activate the catalyst.

-

Reaction Mixture: To the activated catalyst slurry, add 2,6-diethylaniline (1.0 eq.) and formaldehyde solution (1.1 eq.).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting DEA spot has been consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with a small amount of 2-propanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the 2-propanol and water.

-

Extraction: Dilute the resulting residue with dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with brine (2 x 50 mL).

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to obtain pure this compound.

Protocol 2: Synthesis of 2-chloro-N-(2,6-diethylphenyl)-N-methylacetamide

Materials:

-

This compound (DENMA)

-

Chloroacetyl chloride

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous toluene (or DCM). Add triethylamine (1.2 eq.) as an acid scavenger.

-

Addition of Acylating Agent: Cool the mixture to 0°C in an ice bath. Slowly add chloroacetyl chloride (1.1 eq.) dropwise via a syringe, ensuring the internal temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Wash the organic layer sequentially with 1M HCl solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or by column chromatography if necessary.

Conclusion

This compound represents a classic example of a purpose-built chemical intermediate. Its synthesis is logical and efficient, building upon the industrially significant precursor, 2,6-diethylaniline. The steric and electronic properties conferred by its substitution pattern make it an ideal substrate for the synthesis of complex, high-value molecules, particularly within the agrochemical industry. The methodologies described herein, centered around the robust and scalable reductive amination and chloroacetylation reactions, provide a reliable pathway for researchers and developers working in this critical field of organic synthesis.

References

-

LookChem. (n.d.). Cas 579-66-8, 2,6-Diethylaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-chloroacetyl-N-(2,6-dimethylphenyl)-amino-acetamide. Retrieved from [Link]

-

ChemBK. (2024). 24544-05-6 - Introduction. Retrieved from [Link]

- Google Patents. (n.d.). CN104926727B - The preparation method of metazachlor.

-

ResearchGate. (n.d.). Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor from Commercially Available (R)-Propylene Oxide. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Discover the Benefits of 2,6-Diethyl-4-Methylaniline in Industrial Applications. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

- Google Patents. (n.d.). US4219503A - Process for producing 2,6-dialkylanilines.

-

PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-Diethylaniline. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. 2,6-Diethylaniline | 579-66-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. innospk.com [innospk.com]

- 10. researchgate.net [researchgate.net]

"reactivity of 2,6-diethyl-N-methylaniline"

An In-Depth Technical Guide to the Reactivity of 2,6-diethyl-N-methylaniline

Authored by a Senior Application Scientist

Introduction

This compound is a tertiary aromatic amine characterized by significant steric congestion around both the nitrogen center and the ortho positions of the phenyl ring. This unique structural arrangement, combining the strong electron-donating nature of a dialkylamino group with substantial steric shielding, dictates a reactivity profile that is distinct from simpler anilines. For researchers, scientists, and professionals in drug development, understanding these nuances is critical for leveraging this molecule as a strategic building block in the synthesis of complex chemical entities, including pharmaceuticals, agrochemicals, and specialized polymers.[1] This guide provides a comprehensive exploration of the synthesis, structural influences, and key chemical transformations of this compound, offering field-proven insights into its behavior in various chemical environments.

I. Synthesis and Molecular Architecture